Diacetone acrylamide

Catalog No.
S571186
CAS No.
2873-97-4
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetone acrylamide

CAS Number

2873-97-4

Product Name

Diacetone acrylamide

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)

InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)NC(=O)C=C

Solubility

Very soluble (NTP, 1992)
Highly sol in water and most organic solvents
Soluble in chloroform

Synonyms

DAAm compound, diacetone acrylamide, N-(1,1-dimethyl-3-oxobutyl)acrylamide

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C

Polymer Science and Materials Development:

  • Crosslinking Agent: DAAM acts as an efficient crosslinking agent for various polymers, including acrylic latices []. This property allows researchers to create stronger, more durable, and water-resistant materials with improved mechanical strength and film formation properties [].
  • Biocompatible Polymers: DAAM can be modified and incorporated into biocompatible polymers, making them suitable for biomedical applications []. Research explores its potential for tissue engineering scaffolds and drug delivery systems [].

Biomedical Research:

  • Cell Culture Studies: DAAM serves as a cell attachment factor, promoting cell adhesion and growth on surfaces []. This application finds use in various cell culture studies, allowing researchers to investigate cell behavior and interactions in a controlled environment [].
  • Drug Delivery: DAAM can be used to develop controlled drug delivery systems by forming hydrogels that release drugs at a specific rate []. This approach holds promise for targeted drug delivery and improved therapeutic efficacy [].

Environmental Science:

  • Soil Remediation: DAAM shows potential for degrading certain pollutants in soil, such as chlorinated hydrocarbons []. Studies are ongoing to explore its effectiveness and optimize its application for environmental remediation purposes [].

Other Research Areas:

  • Chemical Synthesis: DAAM serves as a starting material for the synthesis of various other chemicals with diverse applications [].
  • Analytical Chemistry: DAAM is sometimes used as a reference standard in analytical techniques like chromatography due to its specific properties [].

Diacetone acrylamide is an organic compound with the molecular formula C9H15NO2C_9H_{15}NO_2 and a molecular weight of 169.22 g/mol. It appears as white crystalline solids and is known for its high solubility in water and most organic solvents . This compound is classified as a self-crosslinking monomer, which means it can polymerize to form complex structures without the need for additional crosslinking agents under certain conditions. Diacetone acrylamide is primarily used in the production of coatings, adhesives, and various polymeric materials due to its reactivity and ability to enhance the properties of copolymers .

  • Crosslinking Reactions: It can undergo self-crosslinking when copolymerized with other acrylic monomers, forming stable polymer networks. The reaction typically involves a keto group that can react with difunctional agents like adipic acid dihydrazide to create robust crosslinked structures .
  • Reactivity with Reducing Agents: Diacetone acrylamide reacts exothermically with reducing agents, such as alkali metals and hydrides, releasing hydrogen gas .
  • Reactivity with Oxidizing Agents: It may react vigorously with strong oxidizing agents, leading to potentially hazardous situations .
  • Autoxidation: Upon exposure to air, diacetone acrylamide can undergo autoxidation, forming explosive peroxides, which poses significant safety concerns during storage and handling .

While diacetone acrylamide's primary applications are industrial, its biological activity has been studied in various contexts. The compound exhibits low toxicity but can act as an irritant upon contact with skin or mucous membranes. Its potential effects on human health are not fully characterized, but caution is advised due to its reactivity profile and the formation of hazardous decomposition products under certain conditions .

Several methods exist for synthesizing diacetone acrylamide:

  • Reaction of Acrylonitrile and Diacetone Alcohol: One common method involves reacting acrylonitrile with diacetone alcohol in the presence of concentrated sulfuric acid. This process yields diacetone acrylamide along with other byproducts that must be removed through purification steps .
  • Alternative Synthetic Routes: Other methods may include variations in reaction conditions or different solvent systems to optimize yield and purity. Research continues into more efficient synthesis techniques that minimize waste and improve safety profiles .

Diacetone acrylamide is utilized in various applications across multiple industries:

  • Coatings and Adhesives: It serves as a key component in durable coatings for architectural surfaces, wood, and concrete. Its self-crosslinking properties enhance adhesion and durability .
  • Textile Treatment: The compound is used in textile finishing processes to improve water resistance and durability.
  • Paper Treatment: It enhances the strength and performance of paper products through crosslinking mechanisms.
  • Water-Based Paints: Diacetone acrylamide is incorporated into formulations for environmentally friendly paints due to its low toxicity .
  • Biomedical

Interaction studies involving diacetone acrylamide often focus on its copolymerization behavior with other monomers. The compound's ability to form stable networks when combined with various acrylics has been extensively researched. Additionally, studies have examined its compatibility with different additives used in coatings and adhesives, revealing enhanced performance characteristics when used synergistically with specific compounds like adipic acid dihydrazide .

Diacetone acrylamide shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

Compound NameMolecular FormulaKey Characteristics
AcrylamideC3H5NOC_3H_5NOBasic building block for polyacrylamides; widely used in hydrogels.
MethacrylamideC5H9NOC_5H_9NOSimilar reactivity; used in polymer synthesis but has different thermal properties.
N,N-DimethylacrylamideC5H9NOC_5H_{9}NOExhibits similar polymerization behavior; used in coatings and adhesives.
N-(Hydroxymethyl)acrylamideC4H7NO2C_4H_7NO_2Used as a crosslinking agent; differs in functional groups affecting reactivity.

Uniqueness of Diacetone Acrylamide

Diacetone acrylamide stands out due to its unique self-crosslinking capability, which allows it to enhance the mechanical properties of polymers without requiring additional crosslinking agents. Its versatility across various applications—from coatings to biomedical uses—highlights its importance as a multifunctional monomer in industrial chemistry.

Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992)
DryPowde

Color/Form

White crystalline solid

XLogP3

0.4

Boiling Point

248 °F at 8 mm Hg (NTP, 1992)
120 °C @ 8 mm Hg

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C
57-58 °C

UNII

3Z8J3430Z2

GHS Hazard Statements

Aggregated GHS information provided by 757 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 757 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 695 of 757 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (77.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2873-97-4

Wikipedia

Diacetone acrylamide

Methods of Manufacturing

REACTION OF ACRYLONITRILE WITH ACETONE IN PRESENCE OF CONCENTRATED SULFURIC ACID; REACTION OF ACRYLONITRILE WITH 1,1-DIMETHYL-3-OXOBUTANOL VIA RITTER REACTION
Prepd by reaction of acrylonitrile with acetone in presence of concn sulfuric acid: Coleman et al, J Polym Sci 3a, 1601 (1965); Coleman, US patent 3,277,056 (1966 to Lubrizol).
N-Substituted acrylamides may also be prepared from acetylene, carbon monoxide, and an amine using an iron or nickel carbonyl catalyst.

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: ACTIVE
Similar to acrylic esters in polymerization behavior. Forms high mol wt polymers in bulk, soln, or emulsion. Esp suitable for electropolymerization.

Stability Shelf Life

HAS LONG SHELF LIFE; SHOWS NO POLYMERIZATION ON PROLONGED STORAGE.
50% NEUTRAL WATER SOLN IS STABLE @ PH 7.5-7.7 FOR UP TO 6 MO; HIGHLY REACTIVE VINYL MONOMER.

Dates

Modify: 2023-08-15

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